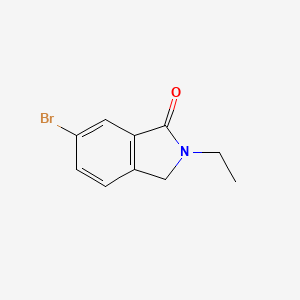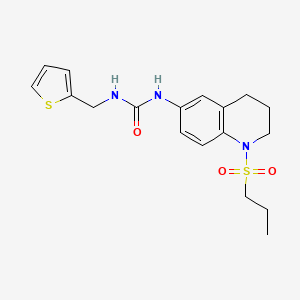
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound with a unique chemical structure featuring a propylsulfonyl group, a tetrahydroquinoline ring, and a thiophenylmethyl-urea moiety. This combination of functional groups and structural motifs makes it a compound of interest in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:
Formation of Tetrahydroquinoline: : The precursor tetrahydroquinoline is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the propylsulfonyl group.
Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with thiophen-2-ylmethyl isocyanate to form the urea moiety, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up these reactions with appropriate safety measures, optimizing yields, and ensuring purity through techniques such as recrystallization or chromatography. Automation and continuous flow processes may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce hydroxyl groups or to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: : Reduction reactions can alter the quinoline ring or reduce the sulfonyl group to its corresponding thiol.
Substitution: : Substitution reactions can modify the thiophenylmethyl group or replace the propylsulfonyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for selective oxidation.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing specific groups.
Substitution: : Nucleophilic substitution using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The products of these reactions vary but may include hydroxylated derivatives, sulfoxides, sulfones, reduced analogs, and various substituted derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring structure-activity relationships.
Biology: : Investigated for its potential as an enzyme inhibitor, receptor ligand, or as a chemical probe in biological assays.
Industry: : Utilized in the development of specialty chemicals, advanced materials, and as intermediates in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea depends on its target and application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The propylsulfonyl group and quinoline ring play critical roles in binding to the active sites of these targets, while the thiophenylmethyl-urea moiety may modulate its overall activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea offers unique advantages:
Selectivity: : Its specific combination of functional groups can confer selectivity for certain biological targets over others.
Stability: : The presence of the sulfonyl group can enhance its chemical stability, making it more suitable for various applications.
List of Similar Compounds
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
1-(1-(Butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
These compounds share similar structural motifs but may exhibit different properties and activities due to variations in the substituents.
That's your thorough rundown on this fascinating compound! What else tickles your curiosity?
Eigenschaften
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXMISWSKNLYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
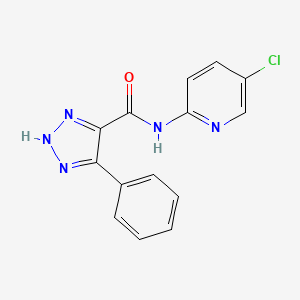

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/new.no-structure.jpg)
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
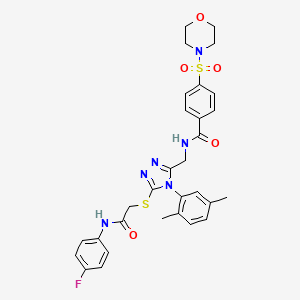
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)
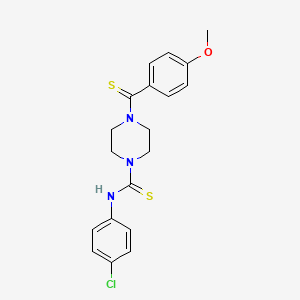

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)
